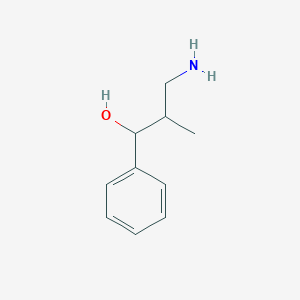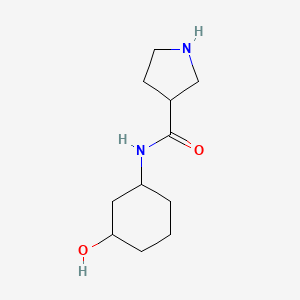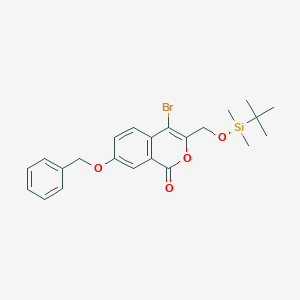
Fmoc-HomoSec(pMeBzl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-HomoSec(pMeBzl)-OH: is a synthetic compound used in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids. The compound also includes a homoserine (HomoSec) residue with a para-methylbenzyl (pMeBzl) side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-HomoSec(pMeBzl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of homoserine is protected using the Fmoc group. This is usually achieved by reacting homoserine with Fmoc-Cl in the presence of a base such as triethylamine.
Introduction of the Side Chain: The para-methylbenzyl side chain is introduced through a substitution reaction, where the hydroxyl group of homoserine is replaced by the para-methylbenzyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the para-methylbenzyl side chain.
Reduction: Reduction reactions can target the Fmoc protecting group, leading to its removal.
Substitution: The hydroxyl group of homoserine can be substituted with various side chains, including the para-methylbenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to remove the Fmoc group.
Substitution: Substitution reactions often require the presence of a base and a suitable leaving group.
Major Products:
Oxidation: Oxidized derivatives of the para-methylbenzyl side chain.
Reduction: Deprotected homoserine derivatives.
Substitution: Homoserine derivatives with various side chains.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-HomoSec(pMeBzl)-OH is used in the synthesis of peptides and proteins
Biology: In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine: Peptides containing homoserine residues are investigated for their potential therapeutic applications, including as enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs and in the biotechnology industry for the production of synthetic peptides.
Mecanismo De Acción
The mechanism of action of peptides synthesized using Fmoc-HomoSec(pMeBzl)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with proteins, enzymes, or receptors through specific binding interactions, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Fmoc-HomoSer(tBu)-OH: Contains a tert-butyl side chain instead of the para-methylbenzyl group.
Fmoc-HomoThr(tBu)-OH: Contains a threonine residue with a tert-butyl side chain.
Fmoc-HomoCys(Trt)-OH: Contains a cysteine residue with a trityl side chain.
Uniqueness: Fmoc-HomoSec(pMeBzl)-OH is unique due to its specific side chain, which can impart distinct chemical and biological properties to the peptides synthesized using this compound. The para-methylbenzyl group can influence the hydrophobicity, steric properties, and reactivity of the peptide.
Propiedades
Fórmula molecular |
C27H27NO4Se |
|---|---|
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid |
InChI |
InChI=1S/C27H27NO4Se/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
Clave InChI |
CYMKQJKTFFDJGL-VWLOTQADSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C[Se]CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)





![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)






